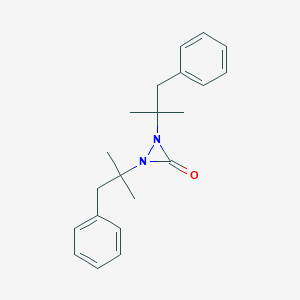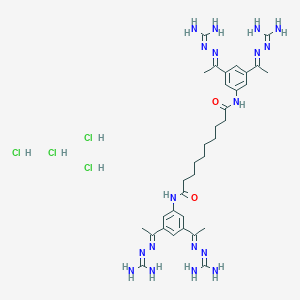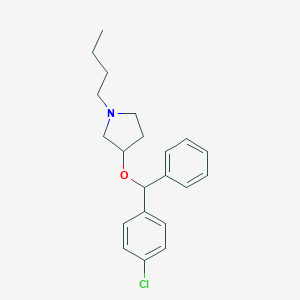
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine, also known as CP-47,497, is a synthetic cannabinoid that was developed in the 1990s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function.
Mecanismo De Acción
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine binds to the cannabinoid receptors in the human body, primarily CB1 and CB2 receptors, which are located in the brain, nervous system, and immune system. Upon binding, 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine activates the receptors, leading to the release of various neurotransmitters and other signaling molecules, which modulate various physiological processes.
Efectos Bioquímicos Y Fisiológicos
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine has been shown to have a wide range of biochemical and physiological effects, including pain relief, appetite stimulation, and mood modulation. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the endocannabinoid system in a controlled and precise manner. However, one of the limitations of using 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine is its potential toxicity and side effects, which may affect the validity of the results obtained from lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine and the endocannabinoid system. One area of research is the development of novel cannabinoid receptor agonists and antagonists, which may have therapeutic applications in the treatment of various diseases. Another area of research is the exploration of the potential role of the endocannabinoid system in the regulation of immune function and inflammation. Additionally, the use of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine in combination with other drugs or therapies may lead to the development of new treatment strategies for various diseases.
Métodos De Síntesis
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine is synthesized through a multi-step process that involves the reaction of various chemicals, including pyrrolidine, benzyl chloride, and p-chlorobenzyl chloride. The synthesis method has been extensively studied and optimized to produce high yields of pure 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine.
Aplicaciones Científicas De Investigación
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the molecular mechanisms of cannabinoid receptor activation, as well as to explore the potential therapeutic applications of cannabinoids in the treatment of various diseases.
Propiedades
Número CAS |
102446-17-3 |
|---|---|
Nombre del producto |
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine |
Fórmula molecular |
C21H26ClNO |
Peso molecular |
343.9 g/mol |
Nombre IUPAC |
1-butyl-3-[(4-chlorophenyl)-phenylmethoxy]pyrrolidine |
InChI |
InChI=1S/C21H26ClNO/c1-2-3-14-23-15-13-20(16-23)24-21(17-7-5-4-6-8-17)18-9-11-19(22)12-10-18/h4-12,20-21H,2-3,13-16H2,1H3 |
Clave InChI |
LDCAVJYDEQRFHB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Sinónimos |
1-butyl-3-[(4-chlorophenyl)-phenyl-methoxy]pyrrolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



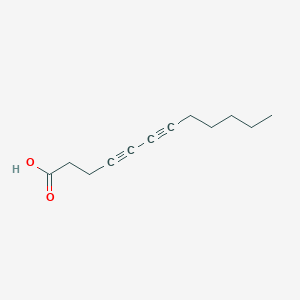
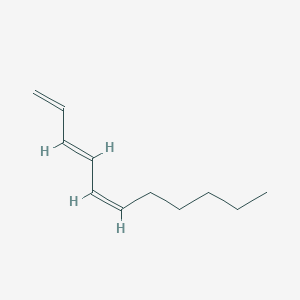

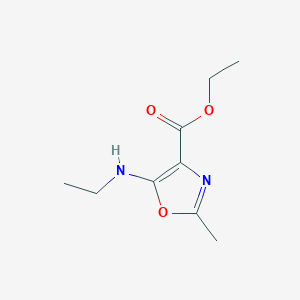
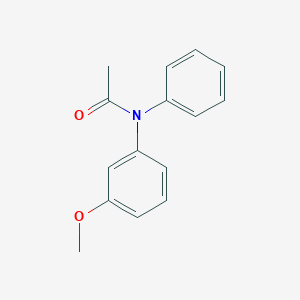
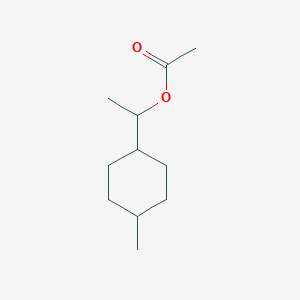

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

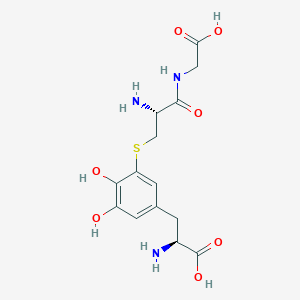
![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)

